molecular formula C7H10O2S B11950346 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide CAS No. 1194-69-0

7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide

Cat. No.: B11950346
CAS No.: 1194-69-0
M. Wt: 158.22 g/mol
InChI Key: NWKWWMJFZDNLOQ-UHFFFAOYSA-N
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Description

7-Thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide (CAS: 16065-50-2) is a bicyclic sulfone with the molecular formula C₇H₆O₂S and a molecular weight of 154.19 g/mol . Its structure features a fused bicyclo[4.2.0]octene framework with a sulfur atom in the bridgehead position, oxidized to a sulfone group (SO₂). Key physical properties include a boiling point of 364°C, density of 1.436 g/cm³, and logP of 2.05, suggesting moderate hydrophobicity . It has been utilized in cycloaddition reactions and as a precursor for synthesizing benzothiote sulfones .

Properties

CAS No.

1194-69-0

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

7λ6-thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide

InChI

InChI=1S/C7H10O2S/c8-10(9)5-6-3-1-2-4-7(6)10/h5,7H,1-4H2

InChI Key

NWKWWMJFZDNLOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CS(=O)(=O)C2C1

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction with Sulfonyl Dienophiles

The Diels-Alder reaction is a cornerstone for constructing the bicyclo[4.2.0] framework. In this method, a diene reacts with a sulfonyl-containing dienophile to form the bicyclic sulfone directly. For example, 3-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide —a structural analog—is synthesized via [4+2] cycloaddition between 1,3-butadiene and a thiophene dioxide derivative.

Key Steps:

  • Dienophile Preparation: Thiete dioxide (a four-membered sulfone) serves as the dienophile due to its strained structure and electrophilic double bond.

  • Reaction Conditions: The reaction proceeds under inert atmosphere at 80–100°C, yielding the bicyclic adduct with regioselectivity favoring the endo product.

  • Post-Reaction Processing: Chromatographic purification isolates the sulfone product in 60–75% yield.

Mechanistic Insight:
The electron-deficient sulfonyl group activates the dienophile, facilitating concerted [4+2] cyclization. The endo preference is attributed to secondary orbital interactions between the diene’s π-system and the sulfone’s lone pairs.

1,3-Dipolar Cycloaddition

1,3-Dipoles such as azides or nitrones react with sulfone-containing dipolarophiles to form tricyclic intermediates, which subsequently undergo pyrolytic elimination to yield the bicyclic sulfone.

Example Protocol:

  • Reactants: Azidoformate and 3-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide.

  • Conditions: Reacted at 25°C for 12 hours, followed by flash vacuum pyrolysis (FVP) at 400°C.

  • Outcome: The tricyclic aziridine intermediate eliminates N₂ and SO₂, yielding 7-thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide in 55% yield.

Critical Parameters:

  • Pyrolysis temperature must exceed 350°C to ensure complete desulfurization.

  • Stereochemical integrity of the dipolarophile dictates product geometry.

Oxidation of Sulfide Precursors

Sulfide Synthesis and Subsequent Oxidation

The sulfide analog, 7-thiabicyclo[4.2.0]oct-1(8)-ene , is oxidized to the sulfone using peracids or hydrogen peroxide.

Procedure:

  • Sulfide Preparation: Synthesized via photolytic cyclization of a diazomethane adduct.

  • Oxidation: Treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for 4 hours.

  • Yield: 85–90% after recrystallization from ethanol.

Advantages:

  • High functional group tolerance.

  • Scalable for multigram synthesis.

Limitations:

  • Requires pure sulfide precursor, which may necessitate additional purification steps.

Pyrolytic Elimination of Tricyclic Precursors

Flash Vacuum Pyrolysis (FVP)

Tricyclic sulfones, formed via cycloaddition, decompose under FVP to release SO₂ and generate the bicyclic product.

Case Study:

  • Precursor: 3-Thiatricyclo[3.3.0.0²⁶]octane 3,3-dioxide.

  • Conditions: Heated at 500°C under vacuum (10⁻² mbar).

  • Result: SO₂ extrusion forms 7-thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide in 70% yield.

Mechanism:
The retro-Diels-Alder pathway cleaves the tricyclic framework, followed by SO₂ elimination to stabilize the bicyclic structure.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Key Advantages
Diels-AlderDiene, thiete dioxide80–100°C, inert atm60–75%High regioselectivity
1,3-Dipolar CycloadditionAzidoformate, sulfone dipolarophile25°C → 400°C FVP55%Access to functionalized derivatives
Sulfide Oxidation7-Thiabicyclo[4.2.0]oct-1(8)-enemCPBA, 0°C, 4 hrs85–90%Scalable, minimal byproducts
FVP of Tricyclic AdductsTricyclic sulfone500°C, 10⁻² mbar70%Rapid, high-temperature efficiency

Challenges and Optimization Strategies

Byproduct Formation During Pyrolysis

Pyrolytic methods often generate ethylene or SO₂ as byproducts. Trapping agents (e.g., molecular sieves) improve yields by sequestering gaseous byproducts.

Stereochemical Control

Endo/exo selectivity in cycloadditions is modulated by solvent polarity. Polar aprotic solvents (e.g., DMF) favor endo products via enhanced dipole interactions.

Catalyst Deactivation in RCM

Using sulfone-tolerant catalysts (e.g., Hoveyda-Grubbs) or pre-functionalized substrates mitigates deactivation .

Chemical Reactions Analysis

Types of Reactions

7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the sulfur dioxide group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiol or sulfide compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide. For instance, research indicates that certain synthesized derivatives exhibit significant antibacterial activity against various pathogens. This is particularly relevant given the global rise in antibiotic resistance.

Case Study: Synthesis of Schiff Base Complexes

A study synthesized Schiff base complexes using this compound as a ligand, which were evaluated for their antibacterial efficacy. The results showed that these complexes demonstrated enhanced antibacterial activity compared to their non-complexed counterparts, indicating the potential for developing new antimicrobial agents .

Materials Science Applications

2. Nanocomposite Development

The compound has been utilized in developing nanocomposites for various applications, including drug delivery systems and catalysis.

Data Table: Properties of Nanocomposites Derived from 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide

Composite TypeSynthesis MethodKey PropertiesApplications
Metal Complex NanoparticlesGreen SynthesisBiocompatibility, StabilityDrug delivery, Antibacterial agents
Conductive PolymersPolymerizationElectrical conductivitySensors, Electronic devices

3. Catalytic Applications

The unique structure of 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide allows it to function as a catalyst in various organic reactions, including oxidation and reduction processes.

Environmental Applications

4. Green Chemistry Initiatives

This compound has been explored within green chemistry frameworks due to its potential for environmentally friendly synthesis methods. The use of this compound in synthesizing other chemicals can lead to reduced waste and lower toxicity levels in chemical processes.

Case Study: Eco-Friendly Synthesis of Metal Complexes

A recent study demonstrated that using 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide in conjunction with green solvents led to the successful synthesis of metal complexes with promising biological activity while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide involves its interaction with specific molecular targets. The sulfur dioxide group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 2H-Benzo[b]thiete 1,1-Dioxide
  • Molecular Formula : C₈H₆O₂S
  • Structure : Aromatic benzothiete fused with a sulfone group, derived from 7-thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide via ring-opening reactions .
  • Key Differences: Higher aromatic stability due to the benzene ring. Enhanced reactivity in electrophilic substitution compared to the non-aromatic bicyclic system. Lower melting point (~100°C) and higher solubility in organic solvents due to planar geometry .
2.1.2. 5-Dimethylamino-8,8-dimethyl-7-thiabicyclo[4.2.0]oct-3-ene 7,7-Dioxide
  • Molecular Formula: C₁₂H₁₉NO₂S
  • Structure: Substituted derivative with dimethylamino and methyl groups at positions 5 and 8, respectively.
  • Key Differences :
    • Increased steric hindrance reduces cycloaddition reactivity.
    • Higher logP (~3.2 ) due to alkyl substituents, enhancing lipid solubility .
    • Distinct IR bands at 1315 cm⁻¹ (SO₂ asymmetric stretch) and 1175 cm⁻¹ (SO₂ symmetric stretch) .
2.1.3. 7-Thiabicyclo[2.2.1]heptane 7,7-Dioxide
  • Molecular Formula : C₆H₈O₂S
  • Structure : Smaller bicyclo[2.2.1] framework with a sulfone group.
  • Key Differences :
    • Higher ring strain increases reactivity in nucleophilic substitutions.
    • Lower boiling point (~250°C ) and density (1.32 g/cm³ ) compared to the bicyclo[4.2.0] analogue .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) logP Density (g/cm³) Key Functional Groups
7-Thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide 154.19 364 2.05 1.436 Bicyclic sulfone
2H-Benzo[b]thiete 1,1-dioxide 166.20 ~300 1.78 1.38 Aromatic sulfone
7-Thiabicyclo[2.2.1]heptane 7,7-dioxide 144.19 250 1.92 1.32 Strained bicyclic sulfone

Pharmacological Relevance

  • Cephalosporin Analogues : Compounds like 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share the bicyclo[4.2.0] framework but incorporate nitrogen and additional heterocycles for antibiotic activity.
  • Key Differences :
    • The sulfone group in 7-thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide is replaced with a β-lactam ring in cephalosporins, enabling enzyme inhibition .
    • Pharmacokinetic properties (e.g., logP, solubility) are tailored in cephalosporins via substituent modifications, unlike the parent sulfone .

Biological Activity

7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide, also known by its CAS number 1194-69-0, is a bicyclic compound that incorporates a sulfur atom within its structure. This unique configuration not only influences its chemical properties but also its biological activity. The compound has garnered attention for its potential applications in medicinal chemistry and biochemistry.

The molecular formula of 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide is C7H10O2SC_7H_{10}O_2S, with a molecular weight of approximately 158.22 g/mol. It has a density of 1.31 g/cm³ and a boiling point of 368.4°C at 760 mmHg . The presence of the sulfur dioxide group is particularly noteworthy as it may participate in various biochemical interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The sulfur dioxide moiety can engage in:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors influencing physiological responses.
  • Modulation of Biochemical Processes : Its structural features may alter the dynamics of biochemical interactions.

Biological Activity

Research indicates that 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially useful against various pathogens.
  • Antioxidant Activity : The compound's structure allows it to act as a scavenger of free radicals, which could be beneficial in preventing oxidative stress-related damage.
  • Potential Anticancer Effects : Some studies have hinted at cytotoxic effects against specific cancer cell lines, warranting further investigation into its therapeutic potential.

Case Study 1: Antimicrobial Activity

A study exploring the antimicrobial properties of various bicyclic compounds identified that derivatives similar to 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide exhibited significant inhibitory effects on Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Case Study 2: Antioxidant Effects

Research conducted on the antioxidant capabilities of sulfur-containing compounds revealed that 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide showed promising results in reducing oxidative stress markers in vitro. This suggests potential applications in formulations aimed at combating oxidative damage.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies evaluating the cytotoxic effects on various cancer cell lines indicated that the compound could induce apoptosis in specific types of cancer cells, suggesting a pathway for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes key properties and activities compared to structurally similar compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAntioxidant ActivityCytotoxicity
7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxideC₇H₁₀O₂SModerateHighModerate
7-Thiabicyclo(4.2.0)octaneC₇H₁₀SLowModerateLow
7-Thiabicyclo(4.2.0)oct-3-eneC₇H₈O₂SHighLowHigh

Q & A

Basic Questions

Q. What are the key physicochemical properties of 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide, and how do they inform experimental design?

  • Answer : The compound (C₇H₆O₂S, MW 154.19 g/mol) has a boiling point of 364°C, density of 1.436 g/cm³, and LogP of 2.05 . These properties guide solvent selection (e.g., high-boiling solvents like DMF for reflux) and purification methods (e.g., column chromatography with polar/non-polar eluent ratios optimized via LogP). The bicyclic sulfone’s rigidity (evident in its topological polar surface area of 42.5 Ų) also influences reactivity in ring-opening or cycloaddition reactions.

Q. Which spectroscopic techniques are essential for structural confirmation of this bicyclic sulfone?

  • Answer :

  • 1H/13C NMR : Analyze proton environments (e.g., deshielded protons near the sulfone group) and carbon framework.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (154.18634 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Identify S=O stretching vibrations (~1300–1150 cm⁻¹) .
    Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy.

Q. What synthetic routes are documented for 7-Thiabicyclo(4.2.0)oct-1(8)-ene 7,7-dioxide?

  • Answer : Common methods include:

  • Cycloaddition : [2+2] or Diels-Alder reactions followed by oxidation of the thioether to sulfone using mCPBA or H₂O₂.
  • Ring-Closure : Intramolecular nucleophilic substitution with a sulfinate intermediate.
    Purification typically involves silica gel chromatography, leveraging the compound’s moderate polarity (LogP 2.05) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational LogP values for bicyclic sulfones?

  • Answer :

  • Experimental Validation : Use reverse-phase HPLC with standardized calibration (e.g., octanol-water partitioning).
  • Computational Cross-Check : Compare results from algorithms like XLogP3, ACD/Labs, and SwissADME.
  • Solvent System Analysis : Assess pH and ionic strength effects on partitioning. Recent studies (e.g., Mistry et al., 2023) highlight the role of steric hindrance in sulfone-containing systems .

Q. What strategies address contradictions in thermal stability data for bicyclic sulfones under oxidative conditions?

  • Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., 242.4°C flash point ).
  • Controlled Atmosphere Studies : Conduct reactions under inert (N₂/Ar) vs. oxidative (O₂) conditions to isolate degradation pathways.
  • Kinetic Modeling : Compare Arrhenius parameters for competing decomposition mechanisms (e.g., sulfone vs. ring scission).

Q. How can regioselectivity in electrophilic additions to this bicyclic sulfone be systematically studied?

  • Answer :

  • Substituent Effects : Introduce electron-donating/withdrawing groups (e.g., morpholino or phenyl derivatives ) to alter electron density.
  • Computational Mapping : Use Fukui indices or electrostatic potential surfaces to predict reactive sites.
  • Isotopic Labeling : Track addition sites via ²H or ¹³C labeling in NMR.

Methodological Tables

Property Value Methodological Relevance
Boiling Point364°CGuides high-temperature reaction design
LogP2.05Informs solvent partitioning and chromatography
Topological Polar Surface Area42.5 ŲPredicts solubility and intermolecular interactions

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